molecular formula C9H11N3O4 B8711517 2-((3-(Pyridin-4-ylmethyl)ureido)oxy)acetic acid

2-((3-(Pyridin-4-ylmethyl)ureido)oxy)acetic acid

Cat. No. B8711517
M. Wt: 225.20 g/mol
InChI Key: KUHDJMJCWNIYIJ-UHFFFAOYSA-N
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Patent
US09126981B2

Procedure details

To a solution of tert-butyl 2-(3-(pyridin-4-ylmethyl)ureidooxy)acetate (Compound V-5) (42.2 mg, 0.15 mmol) in tetrahydrofuran (1 ml) was added 4N HCl/dioxane (2 ml) and the mixture was stirred at room temperature for 3 days. The reaction mixture was concentrated in vacuo to obtain the title compound (34 mg, 100%).
Name
tert-butyl 2-(3-(pyridin-4-ylmethyl)ureidooxy)acetate
Quantity
42.2 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:8][C:9](=[O:20])[NH:10][O:11][CH2:12][C:13]([O:15]C(C)(C)C)=[O:14])=[CH:3][CH:2]=1.Cl.O1CCOCC1>O1CCCC1>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][NH:8][C:9](=[O:20])[NH:10][O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
tert-butyl 2-(3-(pyridin-4-ylmethyl)ureidooxy)acetate
Quantity
42.2 mg
Type
reactant
Smiles
N1=CC=C(C=C1)CNC(NOCC(=O)OC(C)(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(NOCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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